3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a chlorophenyl group and a trimethoxyphenyl group attached to a tetrahydropyrazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-keto ester to form the pyrazole ring.
Quinazoline Ring Formation: The pyrazole intermediate is then reacted with an anthranilic acid derivative under cyclization conditions to form the quinazoline ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazoloquinazoline derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Uniqueness
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is unique due to the presence of both chlorophenyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24ClN3O3 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C25H24ClN3O3/c1-30-21-12-16(13-22(31-2)24(21)32-3)23-18-6-4-5-7-20(18)29-25(28-23)19(14-27-29)15-8-10-17(26)11-9-15/h8-14H,4-7H2,1-3H3 |
InChI Key |
BLNSHSFKWCBRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3C4=C2CCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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